

ethyl isonicotinate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Ethyl isonicotinate

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An In-depth Technical Guide to **Ethyl Isonicotinate**: Structure, Properties, Synthesis, and Biological Activity

Ethyl isonicotinate, a significant pyridine derivative, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

Ethyl isonicotinate is an ester of isonicotinic acid and ethanol.^[1] Its structure consists of a pyridine ring substituted at the 4-position with an ethyl ester group.

- IUPAC Name: ethyl pyridine-4-carboxylate^[2]
- Molecular Formula: C₈H₉NO₂^{[1][2][3][4][5]}
- Canonical SMILES: CCOC(=O)C1=CC=NC=C1^[2]
- InChI Key: MCRPKBUFXAKDKI-UHFFFAOYSA-N^{[2][3]}

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and computed properties of **ethyl isonicotinate** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
Identifiers		
CAS Number	1570-45-2	[2][3][4][5]
PubChem CID	15291	[2]
EC Number	216-379-2	[2]
Physical Properties		
Molecular Weight	151.16 g/mol	[2][4]
Appearance	Colorless to pale yellow or light brown liquid	[3][6][7]
Boiling Point	92 °C at 8 mmHg	[5]
Density	1.009 g/mL at 25 °C	[7]
Refractive Index (n _{20/D})	1.501	[7]
Flash Point	87 °C	[5]
Computed Properties		
XLogP3	1.4	[2][4]
Hydrogen Bond Acceptor Count	3	[2][4]
Rotatable Bond Count	3	[2][4]
Topological Polar Surface Area	39.2 Å ²	[2]
Spectroscopic Data		
¹ H NMR (δ)	1.4 (t, 3H, CH ₃), 4.4 (q, 2H, CH ₂), 7.8-8.8 (q, 4H, Ar-H)	[3]

Synthesis of Ethyl Isonicotinate: Experimental Protocols

Ethyl isonicotinate is typically synthesized via the esterification of isonicotinic acid with ethanol.[5][6] Several methods have been reported, varying in catalysts and reaction conditions. Below are detailed protocols for two common synthetic routes.

Synthesis via Thionyl Chloride-Mediated Esterification

This method involves the conversion of isonicotinic acid to its more reactive acid chloride intermediate, followed by esterification with ethanol.

Experimental Protocol:

- Suspend 123 g of isonicotinic acid in 750 mL of toluene in a suitable reaction vessel equipped with a stirrer.
- Add 131 g of thionyl chloride to the suspension, followed by the addition of 1 mL of dimethylformamide.
- Heat the mixture to 100 °C for 90 minutes.
- Cool the mixture to 90 °C and carefully add 80 mL of absolute ethanol dropwise to the stirred reaction mixture.
- Bring the temperature back up to 100 °C and maintain for an additional 90 minutes.
- Chill the reaction mixture in an ice bath to precipitate the product as **ethyl isonicotinate** hydrochloride.
- Collect the precipitate by filtration, wash with ether, and dry in a vacuum oven at 70 °C for 2 hours. This yields approximately 180 g (96% yield) of the hydrochloride salt.[2]
- To obtain the free base, dissolve the **ethyl isonicotinate** hydrochloride in 1 liter of cold water and cover the solution with ether in an ice bath.
- Carefully add 90 g of sodium bicarbonate to the stirred mixture.

- Separate the layers and extract the aqueous phase twice with ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield **ethyl isonicotinate**.[\[2\]](#)

Microwave-Assisted Synthesis using a Solid Acid Catalyst

This protocol utilizes a p-toluenesulfonic acid-activated carbon catalyst under microwave irradiation for a rapid and efficient synthesis.

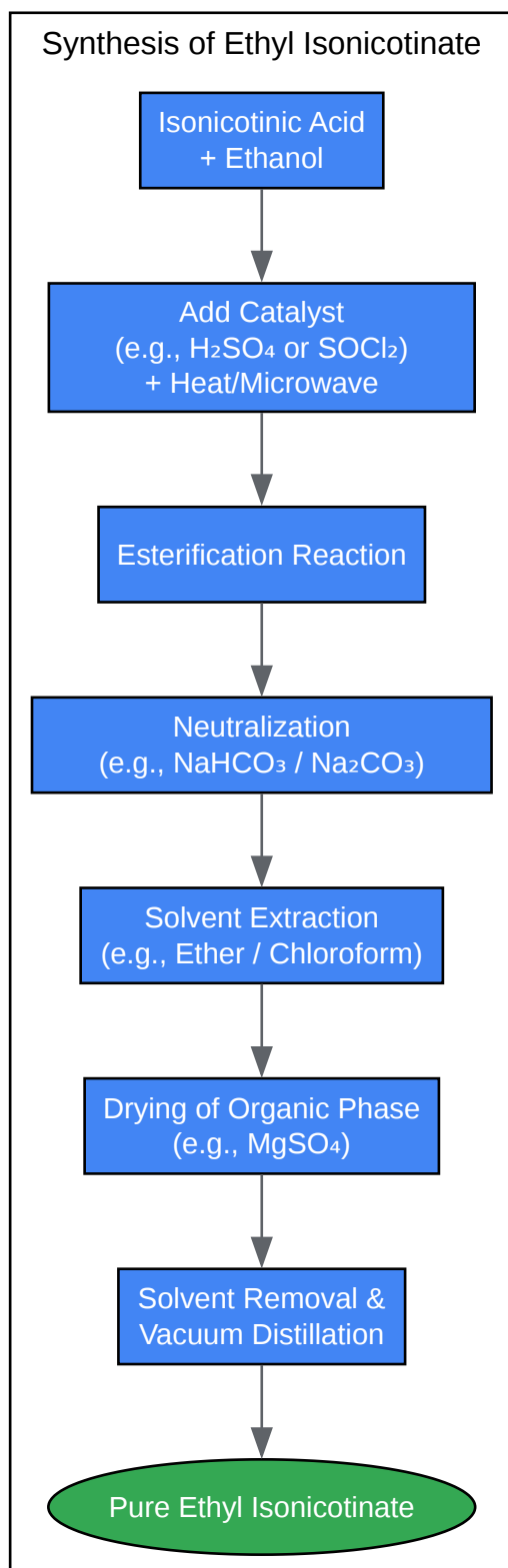
Experimental Protocol:

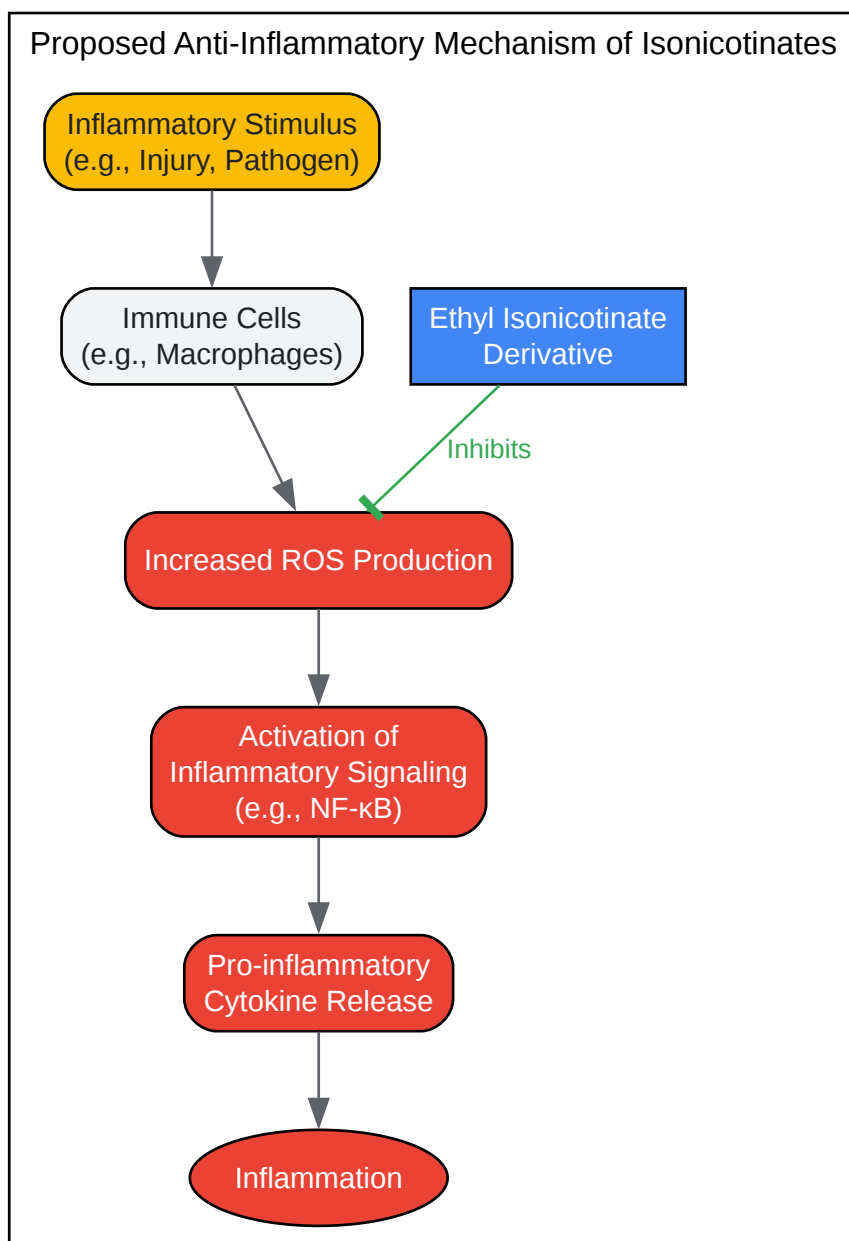
- Catalyst Preparation: Prepare the catalyst by soaking 10 g of powdered activated carbon in 60 mL of a 25% aqueous solution of p-toluenesulfonic acid for 30 hours. Collect the solid by suction filtration and dry at 110 °C for 5 hours.[\[3\]](#)[\[4\]](#)
- In a 50 mL three-necked flask, add 4.9 g (0.04 mol) of isonicotinic acid, 18.65 mL (0.32 mol) of absolute ethanol, 1.0 g of the prepared catalyst, and n-hexane as a water-carrying agent. [\[3\]](#)
- Subject the mixture to microwave irradiation at a power of 200 W, maintaining a temperature of 130 °C for 10 minutes.[\[3\]](#)[\[4\]](#)
- After the reaction, cool the mixture to approximately 50 °C and pour out the reaction solution.
- Neutralize the solution with a saturated aqueous solution of Na₂CO₃ to a pH of 7.
- Separate the organic layer. Extract the aqueous phase with 20 mL of chloroform and combine the organic layers.
- Recover the chloroform by atmospheric distillation, followed by reduced pressure distillation to obtain pure **ethyl isonicotinate**.[\[4\]](#)

Experimental Workflow and Biological Activity

General Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of **ethyl isonicotinate** from isonicotinic acid, a common starting material.





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